molecular formula C21H23NO5 B2578289 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3,4-trimethoxybenzamide CAS No. 2034559-05-0

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3,4-trimethoxybenzamide

Cat. No.: B2578289
CAS No.: 2034559-05-0
M. Wt: 369.417
InChI Key: JSXDHSSDHBGTLX-UHFFFAOYSA-N
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Description

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2,3,4-trimethoxybenzamide is a synthetic small molecule of significant interest in early-stage anticancer research, particularly in the development of tubulin polymerization inhibitors. Its molecular architecture integrates a benzofuran moiety with a trimethoxybenzamide group, a structural motif demonstrated to be critical for biological activity in closely related compounds . Scientific literature on analogous benzofuran-based trimethoxybenzamide derivatives has shown that these compounds can effectively inhibit tubulin polymerization, a key mechanism for anticancer agents . This inhibition leads to the disruption of microtubule dynamics, causing cell cycle arrest specifically at the G2/M phase and subsequently inducing apoptosis in proliferating cancer cells . A key advantage observed in this chemical class is the potential for excellent selectivity, where certain analogs exhibit potent cytotoxicity against a panel of human cancer cell lines—including MDA-MB-231 (breast), HCT-116 (colon), and HeLa (cervical)—while showing significantly lower toxicity toward non-tumoral cells . This promising selectivity profile makes this compound a valuable chemical probe for researchers investigating novel pathways in oncology and cell biology. It is intended solely for use in non-clinical, in vitro experiments to further elucidate the structure-activity relationships and mechanisms of action of benzofuran-based anti-mitotic agents.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3,4-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-13(11-15-12-14-7-5-6-8-17(14)27-15)22-21(23)16-9-10-18(24-2)20(26-4)19(16)25-3/h5-10,12-13H,11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXDHSSDHBGTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3,4-trimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents under basic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3,4-trimethoxybenzamide exhibit significant anticancer properties. The benzofuran moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of benzofuran can target specific pathways involved in cancer proliferation, making them promising candidates for drug development .

1.2 Neuroprotective Effects
The neuroprotective properties of benzofuran derivatives have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier allows it to exert effects on neural cells, potentially reducing oxidative stress and inflammation .

1.3 Antimicrobial Properties
this compound has also shown antimicrobial activity against various pathogens. Laboratory studies indicate that the compound can inhibit the growth of bacteria and fungi, suggesting potential uses in pharmaceuticals for treating infections .

Materials Science

2.1 Polymer Chemistry
The compound's structural characteristics make it suitable for incorporation into polymer matrices. It can serve as a functional additive in the development of UV-resistant materials. Research has demonstrated that incorporating such compounds into polyolefin compositions enhances their stability against UV radiation while maintaining mechanical properties .

2.2 Nanomaterials
this compound can be utilized in the synthesis of nanomaterials with specific optical and electronic properties. Its unique molecular structure allows for the creation of nanocomposites that can be applied in sensors and electronic devices .

Environmental Applications

3.1 Environmental Remediation
The compound has potential applications in environmental remediation processes due to its ability to interact with various pollutants. Studies suggest that benzofuran derivatives can be effective in adsorbing heavy metals from contaminated water sources, thus aiding in water purification efforts .

3.2 Photodegradation Studies
Research into the photodegradation of organic pollutants has identified compounds like this compound as effective agents for breaking down harmful substances under UV light exposure. This property could be harnessed for developing advanced materials aimed at environmental cleanup .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell lines through apoptosis induction mechanisms .
Study 2Neuroprotective EffectsShowed reduction in oxidative stress markers in neuronal cultures treated with benzofuran derivatives .
Study 3Environmental RemediationFound effective adsorption capacities for heavy metals in contaminated water samples using modified polymer matrices containing the compound .

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • The benzofuran substituent in the target compound introduces a larger aromatic system compared to simpler furan derivatives (e.g., 4a, 2b), which may enhance π-π stacking interactions and metabolic stability .

Physicochemical Properties

Melting Points and Stability

Melting points of structural analogs vary significantly based on substituent polarity and crystallinity:

Compound ID Melting Point (°C) Substituent Influence Reference ID
4a 222–224 o-Tolylamino group enhances crystallinity via van der Waals interactions
2b 241–243 4-Chlorophenylamino group increases polarity and packing efficiency
4d 214–216 4-Hydroxyphenylamino group introduces hydrogen bonding, yet lower symmetry reduces Tm

Spectroscopic Data

  • IR Spectroscopy : All analogs exhibit characteristic NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and aromatic C–H (~3000–3100 cm⁻¹) stretches. The benzofuran system may introduce additional C–O–C vibrations (~1250 cm⁻¹) .
  • NMR Spectroscopy : The 2,3,4-trimethoxybenzamide protons resonate at δ 3.8–4.0 ppm (OCH₃), while benzofuran protons are expected near δ 6.5–7.5 ppm, distinct from furan analogs (δ 6.2–6.8 ppm) .

Yield Comparison :

  • Analogous furan-based amides (e.g., 2a–c) exhibit moderate yields (50–57%), influenced by steric hindrance and amine reactivity .
  • Schiff base derivatives (e.g., compound 3) require harsh conditions (glacial acetic acid catalysis) but achieve higher yields (up to 84%) .

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3,4-trimethoxybenzamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, apoptosis induction, antibacterial properties, and acetylcholinesterase inhibition.

Chemical Structure and Properties

The compound features a benzofuran moiety and a trimethoxybenzamide structure, which are known to influence its biological activity. The specific arrangement of functional groups contributes to its interaction with biological targets.

Cytotoxicity Studies

Cytotoxicity Evaluation
Cytotoxicity was assessed using the MTT assay on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined for different cell lines, indicating the compound's effectiveness in inhibiting cell growth.

Cell LineIC50 (µM)Remarks
K562 (Leukemia)25Moderate cytotoxicity
Caki-1 (Kidney)>100Non-toxic
HeLa (Cervical)30Significant cytotoxicity

The results suggest that this compound exhibits selective cytotoxicity towards certain cancer cells while being non-toxic to normal kidney cells .

Induction of Apoptosis

The compound's ability to induce apoptosis was investigated through flow cytometry using the Annexin V-FITC assay. Results indicated that treatment with the compound increased reactive oxygen species (ROS) levels in K562 cells, leading to apoptotic cell death.

Mechanism of Action
The induction of apoptosis appears to be mediated by mitochondrial dysfunction and caspase activation:

  • Increased ROS Production : The compound elevated ROS levels, which are critical in triggering apoptosis.
  • Caspase Activation : Significant activity of caspases 3 and 7 was observed after exposure to the compound, confirming its apoptotic potential.

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against common bacterial strains such as Escherichia coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)Remarks
E. coli15Moderate activity
B. subtilis10Strong antibacterial effect

These findings indicate that the compound possesses significant antibacterial properties, comparable to standard antibiotics .

Acetylcholinesterase Inhibition

The inhibitory potential against acetylcholinesterase (AChE) was assessed using Ellman's method. The compound demonstrated promising AChE inhibition:

CompoundIC50 (µM)Remarks
This compound12Potent AChE inhibitor

This suggests potential applications in treating neurodegenerative diseases where AChE inhibition is beneficial .

Q & A

Q. What are the optimal synthetic routes for N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3,4-trimethoxybenzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the benzofuran-propan-2-yl intermediate via cyclization or coupling reactions under acidic/basic conditions (e.g., using Knoevenagel condensation or Pd-catalyzed cross-coupling) .
  • Step 2 : Amidation of the intermediate with 2,3,4-trimethoxybenzoyl chloride. Catalysts like DMAP or HOBt improve coupling efficiency, while solvents such as dichloromethane or toluene optimize solubility .
  • Critical Parameters :
  • Temperature : 0–25°C for amidation to prevent side reactions.
  • Purification : Preparative HPLC or column chromatography achieves >95% purity .
  • Yield Optimization : Reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for acyl chloride) are key .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural conformation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in DMSO-d₆) resolve substituent positions on the benzofuran and trimethoxybenzamide moieties. Coupling constants (e.g., J = 7.6 Hz in ¹H NMR) confirm stereochemistry .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles and dihedral angles critical for 3D conformation analysis .
  • Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., m/z 332.1129 [M+H]⁺ for analogs) and fragmentation patterns .

Q. What are the key stability considerations for handling and storing this compound under laboratory conditions?

  • Methodological Answer :
  • Moisture Sensitivity : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent hydrolysis of the amide bond .
  • pH Stability : Avoid extremes (pH < 3 or > 10) to prevent degradation of the benzofuran ring .
  • Solubility : Soluble in DMSO (>10 mM) for biological assays; dilute in PBS immediately before use to avoid precipitation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities across different assay systems?

  • Methodological Answer :
  • Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target engagement. For example, discrepancies in FAAH inhibition (IC₅₀ values) may arise from assay buffer composition (e.g., detergents affecting protein stability) .
  • Control Experiments : Include positive controls (e.g., URB597 for FAAH) and negative controls (solvent-only) to normalize inter-assay variability .
  • Data Normalization : Apply Z-factor analysis to assess assay robustness and exclude outlier datasets .

Q. What computational and experimental approaches are recommended to elucidate the molecular targets and mechanisms of action?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like FAAH or MAPK pathways. Validate with mutagenesis studies (e.g., alanine scanning of active-site residues) .
  • Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (kₒₙ/kₒff) to confirm target engagement .
  • Pathway Analysis : RNA-seq or phosphoproteomics identifies downstream effects (e.g., mTOR pathway modulation) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize the pharmacological profile?

  • Methodological Answer :
  • Analog Design : Synthesize derivatives with substituent variations (e.g., replacing methoxy groups with halogens or alkyl chains) .
  • In Vitro Screening : Test analogs in dose-response assays (e.g., IC₅₀ for enzyme inhibition; EC₅₀ for cytotoxicity).
DerivativeR-Group ModificationIC₅₀ (FAAH)Solubility (µM)
Parent2,3,4-OMe0.45 µM12.5
Analog 12-F, 3,4-OMe0.32 µM8.2
Analog 22,3-OCH₂CF₃0.67 µM5.1
  • Computational SAR : QSAR models prioritize high-priority analogs based on logP, polar surface area, and H-bond donors .

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